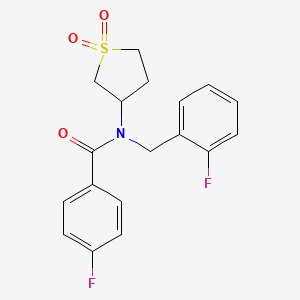

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group and a 2-fluorobenzyl substituent. The compound’s structure combines a sulfone-containing heterocycle with dual fluorination on both the benzamide and benzyl moieties. This structural arrangement likely enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula |

C18H17F2NO3S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C18H17F2NO3S/c19-15-7-5-13(6-8-15)18(22)21(16-9-10-25(23,24)12-16)11-14-3-1-2-4-17(14)20/h1-8,16H,9-12H2 |

InChI Key |

ZVKFLBRWTYKZTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene ring, introduction of the dioxido group, and subsequent coupling with fluorobenzyl and fluorobenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide has shown promise in cancer research. Its structural components allow it to interact with cellular pathways involved in tumor growth and proliferation. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, indicating potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study published reported the synthesis and evaluation of various benzamide derivatives, including this compound. The compound exhibited an MIC of 5.19 µM against Staphylococcus aureus, demonstrating significant antibacterial activity compared to other synthesized compounds .

Case Study 2: Anticancer Activity

In another investigation focused on novel anticancer agents, this compound was tested against multiple cancer cell lines. Results indicated a notable reduction in cell viability at concentrations as low as 10 µM, supporting its potential as a lead compound for further development in oncology .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

a. Fluorination Patterns

- Target Compound: Features a 4-fluoro group on the benzamide ring and a 2-fluorobenzyl group.

- 4-Fluoro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide () : Replaces the 2-fluorobenzyl group with a 3,4,5-trimethoxybenzyl substituent. The methoxy groups increase electron density and steric bulk, which may enhance solubility but reduce membrane permeability compared to the target compound .

- 4-tert-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide (): Incorporates a tert-butyl group on the benzamide ring. This modification significantly increases lipophilicity (molecular weight: 403.5 vs.

b. Heterocyclic Modifications

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide () : Substitutes the 2-fluorobenzyl group with a trifluoromethylphenyl-furan moiety. The trifluoromethyl group enhances electronegativity and may improve metabolic resistance, while the furan ring introduces π-π stacking capabilities .

Physicochemical and Structural Properties

Key Observations :

- Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl moiety in all analogs contributes to hydrogen bonding and dipole interactions, as seen in crystal structures of related compounds (e.g., ).

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 404.4 g/mol. Its structure includes a tetrahydrothiophene moiety, which is known for enhancing bioactivity through various mechanisms.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study showed that derivatives with similar structures demonstrated good fungicidal activity against Botrytis cinerea, with inhibition rates exceeding 90% at certain concentrations .

| Compound | Inhibition Rate (%) | Target Organism |

|---|---|---|

| 14h | 90.5 | Botrytis cinerea |

| 14e | 55.6 | Various fungi |

2. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In preliminary bioassays, it was found to have lethal effects on several pest species, including Helicoverpa armigera and Spodoptera frugiperda. The lethal concentration (LC50) for some derivatives was reported to be as low as 14.01 mg/L, indicating potential for use in agricultural pest management .

3. Antineoplastic Activity

Emerging studies suggest that similar benzamide derivatives may possess antineoplastic properties, acting as inhibitors of specific kinases involved in cancer progression. For example, compounds targeting ataxia telangiectasia and Rad3 related (ATR) kinase have shown promise in preclinical models .

Antimicrobial Mechanism : The antimicrobial activity is likely attributed to the ability of the compound to disrupt cellular processes in target organisms. This includes interference with cell wall synthesis or function and inhibition of key metabolic pathways.

Insecticidal Mechanism : The insecticidal effects are believed to be mediated through neurotoxic pathways that affect the nervous system of pests, leading to paralysis or death.

Antineoplastic Mechanism : For antineoplastic activity, the compound may inhibit critical signaling pathways that cancer cells rely on for growth and survival. This includes the modulation of apoptosis-related proteins and cell cycle regulators.

Case Studies

Several case studies have been documented regarding the efficacy of this compound and its analogs:

- Study on Fungicidal Activity : A study highlighted the effectiveness of a related compound against Sclerotinia sclerotiorum, showing inhibition rates from 47.2% to 86.1%, outperforming standard treatments .

- Insecticide Efficacy : In trials conducted on agricultural pests, compounds structurally related to this compound exhibited high mortality rates at concentrations as low as 10 mg/L .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and fluorination reactions. Key steps include:

- Amide bond formation : Reacting 4-fluorobenzoic acid derivatives with amines (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) under coupling agents like EDCI/HOBt.

- Fluorobenzyl incorporation : Using 2-fluorobenzyl bromide in the presence of a base (e.g., NaH) in anhydrous THF .

- Purification : Column chromatography (e.g., 10% EtOAc in petroleum ether) to separate mono- and difluorinated byproducts, which may form in ratios such as 5:1 .

To minimize side reactions: - Control reaction temperature (<0°C during fluorobenzyl addition).

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

Basic: What spectroscopic and analytical methods are used to confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : NMR identifies fluorinated positions (e.g., δ -165 to -170 ppm for aromatic fluorines) . NMR resolves benzyl and tetrahydrothiophene protons.

- HRMS : High-resolution mass spectrometry (e.g., [M+H] with exact mass ±0.0002 Da) confirms molecular formula .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (CuKα radiation, 200 K) resolves dihedral angles (e.g., ~73° between fluorophenyl and core rings) and intermolecular interactions .

Advanced: How can crystallographic data resolve ambiguities in fluorination position assignments?

Methodological Answer:

Discrepancies in fluorination positions (e.g., para vs. ortho substitution) arise from similar NMR shifts. To resolve:

- Electron density maps : X-ray diffraction data (e.g., R < 0.056) visualize fluorine atom positions directly .

- Thermal ellipsoids : Anisotropic displacement parameters distinguish static disorder from positional ambiguity.

- Intermolecular contacts : Weak interactions (C–H⋯F, F⋯O) stabilize specific conformations, aiding assignment .

Advanced: What strategies optimize reaction yields for fluorinated benzamides?

Methodological Answer:

Yields depend on fluorination efficiency and steric hindrance. Strategies include:

- Catalytic fluorination : Use of visible-light photocatalysts (e.g., benzoate sensitizers) for direct C(sp)–H fluorination .

- Microwave-assisted synthesis : Accelerates slow steps (e.g., amide coupling) with controlled heating .

- Byproduct analysis : Monitor reaction progress via LC-MS to adjust stoichiometry (e.g., excess 2-fluorobenzyl bromide to drive completion) .

Basic: How is the compound’s stability assessed under experimental storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.

- HPLC-MS analysis : Detect degradation products (e.g., hydrolyzed amides or oxidized sulfones) .

- Crystallinity monitoring : Powder X-ray diffraction (PXRD) identifies polymorphic changes affecting solubility .

Advanced: How are weak intermolecular interactions in the crystal lattice characterized?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies close contacts (e.g., F⋯H, O⋯H) and π-π stacking using CrystalExplorer .

- DFT calculations : B3LYP/6-31G(d) models predict interaction energies (e.g., C–H⋯O ≈ 2.5 kJ/mol) .

- Thermal analysis : DSC/TGA correlates lattice stability with interaction strength (e.g., melting points >200°C indicate strong packing) .

Advanced: How can computational modeling predict biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina screens against protein databases (e.g., PDB) using the compound’s X-ray geometry .

- Pharmacophore mapping : Align fluorophenyl and sulfone groups with known kinase inhibitors (e.g., ERG transcription factor binders) .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) to prioritize targets .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Kinase inhibition assays : Use ADP-Glo™ kinase assay for IC determination (e.g., vs. ERG or OCT4) .

- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Solubility testing : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How to address contradictions between computational and experimental binding data?

Methodological Answer:

- Free energy perturbation (FEP) : Refine docking poses by calculating ΔΔG for fluorophenyl rotations .

- Crystallographic validation : Co-crystallize with target proteins (e.g., histone acetyltransferases) to resolve pose discrepancies .

- SAR studies : Synthesize analogs (e.g., replacing 2-fluorobenzyl with chloro/CF groups) to test predictions .

Advanced: What are the challenges in refining low-resolution crystallographic data?

Methodological Answer:

- SHELXL refinement : Use high-angle data (θ > 25°) and restraints for anisotropic displacement parameters .

- Twinned data handling : Apply HKLF5 format in SHELXL for non-merohedral twinning (e.g., BASF parameter adjustment) .

- Hydrogen placement : Constraints (C–H = 0.95–1.00 Å) and riding models improve R-factors for low-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.